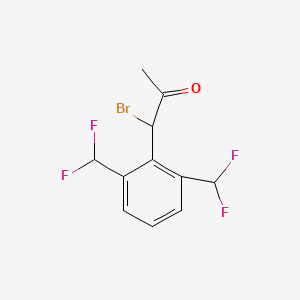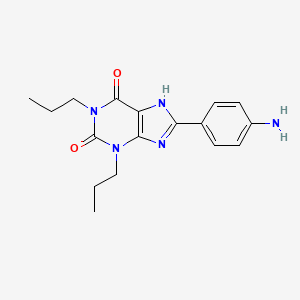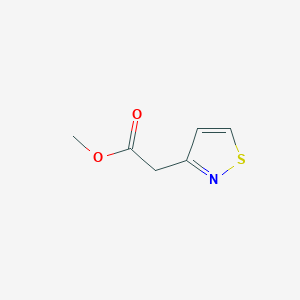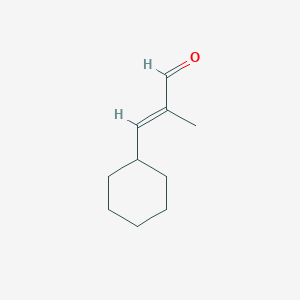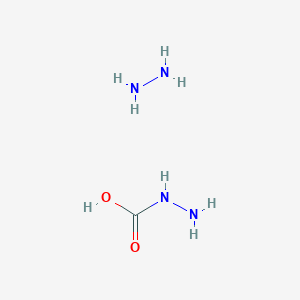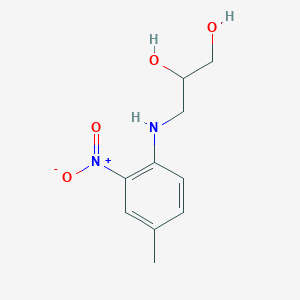
3-(4-Methyl-2-nitroanilino)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methyl-2-nitroanilino)propane-1,2-diol is a chemical compound with the molecular formula C10H14N2O4 It is characterized by the presence of a nitro group, a methyl group, and an anilino group attached to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-2-nitroanilino)propane-1,2-diol typically involves the nitration of 4-methylaniline followed by a coupling reaction with propane-1,2-diol. The nitration process requires careful control of temperature and the use of concentrated nitric acid and sulfuric acid as reagents. The subsequent coupling reaction is usually carried out under basic conditions, often using sodium hydroxide as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization and chromatography are commonly used in the purification process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-2-nitroanilino)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Quinones.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Methyl-2-nitroanilino)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-2-nitroanilino)propane-1,2-diol involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-propanediol: A similar diol compound with different functional groups.
4-Methyl-2-nitroaniline: Shares the nitroaniline structure but lacks the propane-1,2-diol backbone.
2-Bromo-2-nitropropane-1,3-diol: Another nitro compound with different substituents.
Uniqueness
3-(4-Methyl-2-nitroanilino)propane-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
104516-94-1 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(4-methyl-2-nitroanilino)propane-1,2-diol |
InChI |
InChI=1S/C10H14N2O4/c1-7-2-3-9(10(4-7)12(15)16)11-5-8(14)6-13/h2-4,8,11,13-14H,5-6H2,1H3 |
InChI Key |
IKGZGNVXKZECRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(CO)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


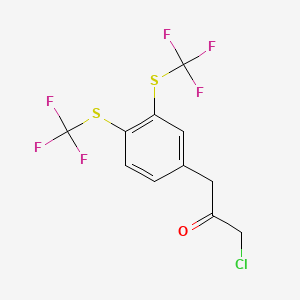
![4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14066322.png)

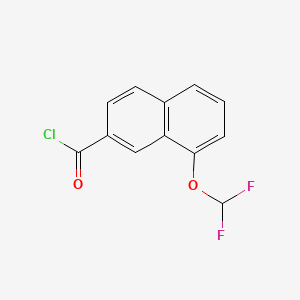
![[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066337.png)
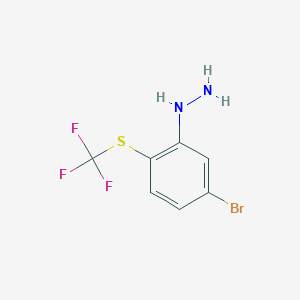
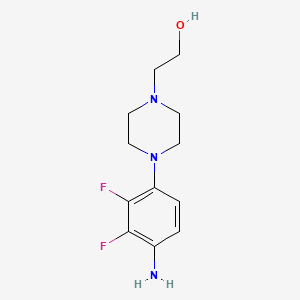
![Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate](/img/structure/B14066353.png)
![N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B14066355.png)
